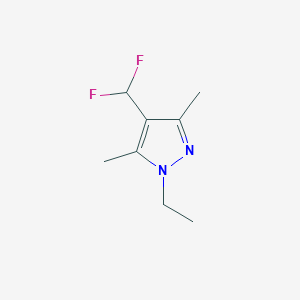
3-Amino-5-(3-iodo-2-methylphenyl)pyrazole Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “MFCD32876696” is a chemical entity with unique properties and potential applications in various fields. This compound is of interest due to its distinctive molecular structure and reactivity, which make it suitable for a range of scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD32876696” involves specific reaction conditions and reagents. The preparation method typically includes the use of a triazolo ring compound methanesulfonate crystal form . The process is designed to be simple and suitable for industrial-scale production, ensuring good solubility and stability of the final product .
Industrial Production Methods: The industrial production of “MFCD32876696” leverages the same synthetic routes but on a larger scale. The method ensures that the compound is produced with high purity and consistency, making it suitable for various applications in pharmaceuticals and other industries .
Chemical Reactions Analysis
Types of Reactions: “MFCD32876696” undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by specific reagents and conditions that promote the desired chemical transformations.
Common Reagents and Conditions: The common reagents used in the reactions of “MFCD32876696” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions are carefully controlled to ensure the formation of the desired products.
Major Products Formed: The major products formed from the reactions of “MFCD32876696” depend on the type of reaction and the reagents used. These products are typically characterized by their unique chemical structures and properties.
Scientific Research Applications
“MFCD32876696” has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is studied for its potential effects on biological systems. In medicine, it is explored for its therapeutic potential, particularly in the treatment of certain diseases. In industry, it is used in the production of pharmaceuticals and other chemical products .
Mechanism of Action
The mechanism of action of “MFCD32876696” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a series of biochemical reactions that result in the desired therapeutic or industrial outcomes .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to “MFCD32876696” include other triazolo ring compounds and methanesulfonate derivatives. These compounds share similar chemical structures and properties but may differ in their specific applications and reactivity .
Uniqueness: The uniqueness of “MFCD32876696” lies in its specific molecular structure and the stability of its methanesulfonate crystal form. This stability makes it particularly suitable for industrial applications, where consistent performance and reliability are crucial .
Properties
Molecular Formula |
C10H11ClIN3 |
|---|---|
Molecular Weight |
335.57 g/mol |
IUPAC Name |
5-(3-iodo-2-methylphenyl)-1H-pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C10H10IN3.ClH/c1-6-7(3-2-4-8(6)11)9-5-10(12)14-13-9;/h2-5H,1H3,(H3,12,13,14);1H |
InChI Key |
XEDCKCGADVSGPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1I)C2=CC(=NN2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Amino-5-[(benzyloxy)methyl]-1,3,4-thiadiazole](/img/structure/B13704792.png)
![8-Fluoroindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B13704793.png)








![[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13704853.png)
